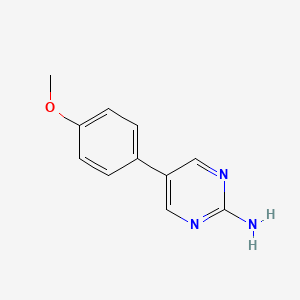

5-(4-Methoxyphenyl)pyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-10-4-2-8(3-5-10)9-6-13-11(12)14-7-9/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSSRSRVRREPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659459 | |

| Record name | 5-(4-Methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31408-47-6 | |

| Record name | 5-(4-Methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Methoxyphenyl)pyrimidin-2-amine: Properties, Synthesis, and Applications

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a detailed technical overview of 5-(4-Methoxyphenyl)pyrimidin-2-amine, a versatile derivative that combines the essential 2-aminopyrimidine core with a methoxy-functionalized phenyl ring. We will explore its fundamental chemical and physical properties, present a robust and detailed protocol for its synthesis via palladium-catalyzed cross-coupling, and discuss its chemical reactivity. Furthermore, we will delve into the established biological significance of this structural motif, highlighting its potential as a key building block for researchers and professionals in drug discovery and development.[3]

Core Chemical and Physical Properties

This compound is a solid organic compound whose properties are summarized below. The presence of the polar 2-amino and pyrimidine nitrogens, combined with the nonpolar methoxyphenyl group, gives it intermediate solubility, favoring polar organic solvents.[4]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O | [Sigma-Aldrich] |

| Molecular Weight | 201.22 g/mol | [Sigma-Aldrich] |

| Appearance | Solid | [Sigma-Aldrich] |

| MDL Number | MFCD05864795 | [Sigma-Aldrich] |

| SMILES String | COc1ccc(cc1)-c2cnc(N)nc2 | [Sigma-Aldrich] |

| InChI Key | PKSSRSRVRREPTQ-UHFFFAOYSA-N | [Sigma-Aldrich] |

| CAS Number | Not readily available in public databases. MDL number is the recommended unique identifier. | - |

Synthesis and Purification Workflow

The most direct and efficient synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a staple in modern organic synthesis due to its high functional group tolerance and reliability.[5][6] The proposed pathway involves coupling commercially available 5-bromopyrimidin-2-amine with 4-methoxyphenylboronic acid using a palladium catalyst.

Synthetic Scheme

The workflow for the synthesis is illustrated below. The key transformation is the palladium-catalyzed coupling between the sp²-hybridized carbon of the bromopyrimidine and the sp²-hybridized carbon of the boronic acid.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Analytical Gauntlet: A Technical Guide to the Structure Elucidation of 5-(4-Methoxyphenyl)pyrimidin-2-amine

Preamble: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

In the landscape of modern drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence demands an unwavering certainty in the structural identity of novel derivatives. The compound 5-(4-Methoxyphenyl)pyrimidin-2-amine, a molecule of interest for its potential pharmacological activities, serves as an exemplary case for demonstrating a rigorous, multi-technique approach to structure elucidation. The precise arrangement of its methoxyphenyl substituent on the pyrimidine core is critical, as even minor isomeric variations can lead to drastic differences in biological activity and safety profiles.

Strategic Synthesis: A Plausible Route to the Target Scaffold

While numerous synthetic routes to pyrimidine derivatives exist, a common and effective strategy involves the condensation of a suitable three-carbon precursor with a source of the N-C-N fragment, typically guanidine.[1] Based on established methodologies for related compounds, a plausible and robust synthesis for this compound is proposed. The selection of this pathway is predicated on the commercial availability of starting materials and the generally high yields reported for analogous reactions.

Proposed Synthetic Protocol:

The synthesis is envisioned as a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.

Step 1: Synthesis of 5-Bromopyrimidin-2-amine This starting material can be synthesized or procured commercially.

Step 2: Suzuki-Miyaura Coupling The core of the synthesis involves the palladium-catalyzed cross-coupling of 5-bromopyrimidin-2-amine with 4-methoxyphenylboronic acid.

-

Reaction Scheme:

-

5-Bromopyrimidin-2-amine + 4-Methoxyphenylboronic acid

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Sodium carbonate (Na₂CO₃)

-

Solvent: A mixture of toluene, ethanol, and water.

-

Conditions: The mixture is heated under reflux in an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

-

Rationale for Component Selection:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for Suzuki couplings, known for its reliability with a broad range of substrates.

-

Base: Sodium carbonate is a crucial component, as it activates the boronic acid for transmetalation to the palladium center.

-

Solvent System: The biphasic solvent system facilitates the dissolution of both the organic and inorganic reagents, promoting efficient reaction kinetics.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the final compound, this compound.

-

The following diagram illustrates the logical flow of the proposed synthesis and purification process.

Caption: Synthetic and Purification Workflow.

The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its ability to dissolve a wide range of organic compounds and its distinct solvent peak make it a common choice for NMR analysis of heterocyclic amines.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.45 | s | 2H | H-4, H-6 | The two protons on the pyrimidine ring are in identical chemical environments and are expected to appear as a sharp singlet. They are deshielded due to the electronegativity of the adjacent nitrogen atoms. |

| ~7.50 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' | These protons are ortho to the pyrimidine ring on the methoxyphenyl group. They will appear as a doublet due to coupling with their meta neighbors (H-3' and H-5'). |

| ~7.00 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' | These protons are meta to the pyrimidine ring and ortho to the methoxy group. They are shielded relative to H-2'/H-6' and appear as a doublet from coupling to their ortho neighbors. |

| ~6.80 | s (broad) | 2H | -NH₂ | The amine protons are exchangeable and often appear as a broad singlet. The chemical shift can vary depending on concentration and temperature. |

| ~3.80 | s | 3H | -OCH₃ | The three protons of the methoxy group are equivalent and will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

¹³C NMR provides a map of the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162.0 | C-2 | The carbon atom bonded to two nitrogen atoms in the pyrimidine ring is significantly deshielded. |

| ~160.0 | C-4' | The carbon of the methoxyphenyl ring directly attached to the oxygen atom is deshielded. |

| ~158.0 | C-4, C-6 | The two equivalent carbons in the pyrimidine ring are deshielded by the ring nitrogens. |

| ~129.0 | C-2', C-6' | Aromatic carbons ortho to the pyrimidine substituent. |

| ~127.0 | C-1' | The quaternary carbon of the phenyl ring attached to the pyrimidine ring. |

| ~120.0 | C-5 | The carbon of the pyrimidine ring attached to the phenyl group. |

| ~114.5 | C-3', C-5' | Aromatic carbons meta to the pyrimidine substituent, shielded by the electron-donating methoxy group. |

| ~55.5 | -OCH₃ | The carbon of the methoxy group, appearing in the aliphatic region. |

Advanced NMR Techniques for Unambiguous Assignment

To move from prediction to certainty, a suite of 2D NMR experiments is essential.

-

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the H-2'/H-6' and H-3'/H-5' protons on the methoxyphenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment that correlates each proton to the carbon atom it is directly attached to. It would definitively link the proton signals at ~8.45 ppm to the carbon at ~158.0 ppm, and so on, as detailed in the tables above.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is the key to assembling the molecular fragments. For instance, we would expect to see a correlation from the H-2'/H-6' protons (~7.50 ppm) to the C-5 carbon of the pyrimidine ring (~120.0 ppm), confirming the connectivity between the two rings.

The workflow for NMR-based structure elucidation is a logical progression from simple 1D experiments to more complex 2D correlations.

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. mdpi.com [mdpi.com]

- 5. N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine | C18H17N3O | CID 712864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)pyrimidin-2-amine: A Molecule of Interest in Medicinal Chemistry

This technical guide provides a comprehensive overview of 5-(4-Methoxyphenyl)pyrimidin-2-amine, a heterocyclic compound belonging to the esteemed pyrimidine class of molecules. While specific research on this particular derivative is limited in publicly available literature, this document will synthesize information based on its structural characteristics and the well-documented properties of related 5-aryl-pyrimidin-2-amine analogs. This guide is intended for researchers, scientists, and drug development professionals interested in the potential applications of novel pyrimidine-based scaffolds.

Core Molecular Attributes

This compound is a small molecule characterized by a pyrimidine ring substituted with a 4-methoxyphenyl group at the 5-position and an amine group at the 2-position. These structural features are significant as the pyrimidine core is a key pharmacophore in numerous therapeutic agents, and the nature of its substituents dictates its biological activity.[1][2][3][4]

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below. This data is consistently reported across chemical supplier databases and is foundational for any experimental work.[5][6][7]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 201.22 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 31408-47-6 | --INVALID-LINK--, --INVALID-LINK-- |

Chemical Structure

The chemical structure of this compound is depicted below.

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-(4-methoxyphenyl)pyrimidin-2-ylamine,(CAS# 31408-47-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. capotchem.cn [capotchem.cn]

- 7. 5-(4-methoxyphenyl)pyrimidin-2-ylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Foreword: The Strategic Importance of the 2-Aminopyrimidine Scaffold

An In-Depth Technical Guide to the Synthesis of 5-(4-Methoxyphenyl)pyrimidin-2-amine

The 2-aminopyrimidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules.[1] Its ability to engage in multiple hydrogen bonding interactions as both a donor and acceptor, coupled with its bioisosteric relationship to other aromatic systems, makes it an ideal framework for designing targeted therapeutics.[2] The specific compound, this compound, incorporates a methoxy-functionalized aryl group at the C5 position, a common feature in kinase inhibitors and other signaling pathway modulators.[3] This guide provides a detailed exploration of two robust and strategically distinct pathways for the synthesis of this valuable compound, offering researchers the foundational knowledge to select and optimize the approach best suited for their discovery and development programs.

Physicochemical Profile of this compound

| Property | Value | Source |

| CAS Number | 31408-47-6 | [4] |

| Molecular Formula | C₁₁H₁₁N₃O | [5] |

| Molecular Weight | 201.22 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | COC1=CC=C(C=C1)C2=CC(=NC=N2)N | [5] |

Strategic Pathway 1: Convergent Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount transformation in contemporary organic synthesis, celebrated for its exceptional reliability and functional group tolerance in forging carbon-carbon bonds.[6][7] This pathway represents a convergent approach, where the pyrimidine core and the aryl appendage are synthesized separately and then joined in a final, high-yielding step. The strategic disconnection involves the C5-aryl bond, pointing to 5-bromo-2-aminopyrimidine and 4-methoxyphenylboronic acid as key starting materials.

Causality and Experimental Rationale

The choice of a palladium-catalyzed cross-coupling is driven by its efficiency and selectivity. The C-Br bond at the C5 position of the pyrimidine ring is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the C-N bonds of the amine group, ensuring chemoselectivity.[2] The catalytic cycle, a well-understood sequence of oxidative addition, transmetalation, and reductive elimination, provides a robust framework for this transformation.[8] The selection of a suitable catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, such as deboronation of the boronic acid or catalyst deactivation.[9]

Experimental Workflow: Suzuki-Miyaura Coupling

This diagram outlines the standard laboratory workflow for executing the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Suzuki coupling of halopyrimidines.[9][10]

-

Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-aminopyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the limiting reagent).

-

Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Pathway 2: Ring Construction via Multi-Component Condensation

This strategy represents a classical and highly efficient approach to building the pyrimidine core from simple, acyclic precursors. The synthesis relies on the condensation of three components: an aldehyde (4-methoxybenzaldehyde), a compound with an active methylene group (malononitrile), and a source for the N-C-N fragment of the pyrimidine ring (guanidine).[11] This method is often favored for its atom economy and the ability to construct the complex heterocyclic core in a single pot.

Causality and Experimental Rationale

The logic of this pathway begins with a Knoevenagel condensation between 4-methoxybenzaldehyde and malononitrile.[12][13] This reaction is base-catalyzed and forms a highly electrophilic α,β-unsaturated dinitrile, 2-(4-methoxybenzylidene)malononitrile. This intermediate is primed for subsequent reaction. Guanidine, a strong nucleophile, then attacks the activated double bond in a Michael addition, followed by an intramolecular cyclization and tautomerization to form the stable, aromatic 2-aminopyrimidine ring. This one-pot procedure is a powerful example of a domino reaction, where sequential transformations occur under the same reaction conditions without isolating intermediates.[14]

Experimental Workflow: Multi-component Condensation

The workflow for this one-pot synthesis is streamlined, reflecting its operational simplicity.

Caption: Workflow for the one-pot multi-component pyrimidine synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on the condensation of aldehydes, malononitrile, and guanidine.[11]

-

Base Preparation: In a round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

-

Reagent Addition: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), and malononitrile (1.0 eq).

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) with stirring.

-

Monitoring: Maintain the reflux for 4-8 hours. The reaction progress can be monitored by TLC. Often, the product will begin to precipitate from the reaction mixture.

-

Workup: After the reaction is complete, cool the flask to room temperature and then in an ice bath. Pour the reaction mixture into a beaker of ice-water.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

-

Purification: Dry the solid product. If necessary, further purify the compound by recrystallization from a suitable solvent like ethanol to obtain the final product.

Mechanism: Stepwise Condensation and Cyclization

The reaction mechanism proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization cascade.

Caption: Mechanistic pathway for the multi-component synthesis.

Comparative Analysis of Synthetic Pathways

The choice between these two synthetic strategies depends on several factors, including starting material availability, desired scale, and the need for analogue synthesis.

| Parameter | Pathway 1: Suzuki-Miyaura Coupling | Pathway 2: Multi-component Condensation |

| Strategy | Convergent | Linear / One-Pot |

| Key Reagents | 5-bromo-2-aminopyrimidine, 4-methoxyphenylboronic acid, Palladium catalyst | 4-methoxybenzaldehyde, malononitrile, guanidine, base |

| Typical Yields | Good to Excellent (60-95%)[9] | Good to Excellent (70-90%)[11] |

| Advantages | High functional group tolerance; ideal for late-stage diversification; well-understood mechanism. | High atom economy; operationally simple; uses inexpensive starting materials; easily scalable. |

| Disadvantages | Requires pre-functionalized pyrimidine; cost of palladium catalyst; potential for metal contamination in the final product. | May have a more limited substrate scope for highly functionalized aldehydes; requires strong base. |

| Best Suited For | Rapid analogue synthesis by varying the boronic acid; small to medium scale discovery chemistry. | Large-scale synthesis of the core scaffold; process chemistry and cost-effective production. |

Conclusion and Future Outlook

Both the Suzuki-Miyaura cross-coupling and the multi-component condensation represent powerful and reliable methods for the synthesis of this compound. The Suzuki coupling offers unparalleled flexibility for creating diverse libraries of analogues by simply swapping the boronic acid partner, making it a preferred tool for lead optimization in drug discovery. Conversely, the multi-component strategy provides an elegant and highly efficient route for the large-scale production of the core molecule, leveraging inexpensive and readily available starting materials. A thorough understanding of the causality, experimental nuances, and mechanistic underpinnings of each pathway empowers researchers to make strategic decisions that align with the specific goals of their scientific programs, from initial hit identification to process development.

References

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.31408-47-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. 4-(4-Methoxyphenyl)pyrimidin-2-amine | C11H11N3O | CID 2735362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pyrimidine-Based Compounds in Research

Introduction: The Pyrimidine Core - Nature's Blueprint for Therapeutic Innovation

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a fundamental structural motif in the chemistry of life.[1][2] As a core component of the nucleobases cytosine, thymine, and uracil, it is an indispensable building block of DNA and RNA, placing it at the very center of genetic information and cellular function.[3][4] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry.[5][6] The body's intrinsic ability to recognize and process pyrimidine-containing molecules provides a unique advantage in drug design, allowing these compounds to interact effectively with a wide array of biological targets like enzymes and receptors.[7][8]

Over the past several decades, the synthetic versatility of the pyrimidine core has allowed chemists to generate vast libraries of derivatives, leading to the discovery of compounds with a broad spectrum of pharmacological activities.[3][9] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][10] Consequently, pyrimidine derivatives are not just subjects of academic curiosity but are the foundation of numerous FDA-approved drugs, from the anticancer agent 5-fluorouracil to the antiviral drug zidovudine.[11][12]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the pyrimidine scaffold in modern research. We will explore the causality behind experimental choices in synthesis and biological evaluation, delve into the structure-activity relationships that govern efficacy, and provide detailed, field-proven protocols to empower your research endeavors.

Part 1: Synthesis of the Pyrimidine Scaffold: From Classic Reactions to Modern Strategies

The generation of pyrimidine libraries is a cornerstone of the drug discovery process. The choice of synthetic methodology is critical, balancing yield, purity, cost, and environmental impact.

Foundational Synthetic Methodologies

Classical methods, while sometimes harsh, are foundational to heterocyclic chemistry and are still widely used.

-

Pinner Synthesis: This traditional method involves the condensation of an amidine with a 1,3-dicarbonyl compound. For example, reacting acetamidine with ethyl acetoacetate is a common route to form substituted pyrimidones.[13]

-

Biginelli Reaction: A one-pot multicomponent reaction that has been a mainstay for over a century, the Biginelli reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea under acidic conditions.[14][15] This efficient method produces dihydropyrimidinones (DHPMs), which are valuable intermediates and bioactive molecules in their own right.

Modern and Sustainable Approaches

Recent advancements have focused on improving efficiency and sustainability.

-

Microwave-Assisted Synthesis: The use of microwave irradiation as a heating source has dramatically reduced reaction times from hours to minutes, often improving yields and reducing side product formation.[14][15][16] This technique is particularly effective for reactions like the Biginelli synthesis, often performed under solvent-free conditions.[15]

-

Catalysis and Green Chemistry: Modern organic synthesis emphasizes eco-friendly approaches.[14] The use of novel organocatalysts, such as proline, and metal catalysts, like iridium-pincer complexes, allows for highly selective and efficient synthesis under milder conditions.[14][15] These methods often result in higher atom economy and are more environmentally benign.[14]

Experimental Workflow: Microwave-Assisted Biginelli Reaction

The following diagram illustrates a typical workflow for a modern, efficient synthesis of a pyrimidine derivative.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchtrend.net [researchtrend.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Recent Advances in Pyrimidine-Based Drugs [ouci.dntb.gov.ua]

- 12. ymerdigital.com [ymerdigital.com]

- 13. wjarr.com [wjarr.com]

- 14. jchemrev.com [jchemrev.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. jchemrev.com [jchemrev.com]

The Pyrimidine Scaffold: A Cornerstone in Modern Kinase Inhibitor Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, has emerged as a privileged structure in the design of targeted kinase inhibitors. Its intrinsic ability to mimic the adenine ring of ATP allows for potent and selective interactions within the ATP-binding pocket of a wide array of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer. This technical guide provides a comprehensive overview of the discovery and development of pyrimidine derivatives as kinase inhibitors, from initial scaffold selection and lead discovery to preclinical and clinical evaluation. We delve into the causality behind experimental choices, provide detailed methodologies for key assays, and explore the structure-activity relationships that govern inhibitor potency and selectivity. Furthermore, this guide addresses the persistent challenges of acquired drug resistance and outlines contemporary strategies, including the design of dual-target inhibitors, to overcome these hurdles and advance the next generation of pyrimidine-based therapeutics.

Introduction: The Central Role of Kinases and the Privileged Pyrimidine Scaffold

Protein kinases constitute one of the most significant families of drug targets in the 21st century, playing a pivotal role in regulating a vast number of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous cancers and inflammatory diseases, making them a focal point for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of many of these successful drugs lies the pyrimidine ring.[4][5][6]

The significance of the pyrimidine scaffold is rooted in its structural resemblance to the purine ring of adenosine triphosphate (ATP), the universal phosphate donor for all kinase-catalyzed reactions.[7] This bioisosteric relationship allows pyrimidine derivatives to act as competitive inhibitors, occupying the ATP-binding site and preventing the phosphorylation of downstream substrates.[7] The versatility of the pyrimidine core allows for chemical modifications at multiple positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[7] Fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, further expand the chemical space, offering additional vectors for optimization and interaction with the kinase domain.[8]

This guide will navigate the multifaceted journey of developing pyrimidine-based kinase inhibitors, providing both the foundational knowledge and the practical insights necessary for professionals in the field.

The Drug Discovery and Development Workflow

The path from a conceptual pyrimidine-based inhibitor to a clinically approved drug is a systematic, multi-stage process. Each phase is designed to answer critical questions about the compound's efficacy, safety, and viability as a therapeutic agent. Understanding this workflow is essential for contextualizing the specific experimental choices and data generated along the way.

Caption: A generalized workflow for kinase inhibitor drug discovery and development.

Lead Discovery and Optimization: Crafting the Ideal Inhibitor

Synthetic Strategies for Core Scaffolds

The ability to efficiently synthesize diverse libraries of pyrimidine derivatives is fundamental to any discovery program. The choice of synthetic route depends on the desired substitution pattern and whether a simple pyrimidine or a fused system is the target.

Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Scaffold

This protocol describes a common method for synthesizing a 2,4-diaminopyrimidine core, a frequent starting point for many kinase inhibitors.

-

Reaction Setup: In a closed reaction vessel, combine crude 2-amino-4-chloropyrimidine with methanol and ammonia.[9]

-

Heating: Heat the mixture with agitation for approximately 1-2.5 hours at a temperature ranging from 125°C to 175°C. The elevated temperature and pressure are necessary to drive the nucleophilic aromatic substitution.[9]

-

Solvent Removal: After the reaction is complete, evaporate the mixture to dryness, typically using a stream of air or under reduced pressure. This removes the volatile ammonia and methanol.[9]

-

Purification: Dissolve the resulting crude residue (2,4-diaminopyrimidine hydrochloride) in warm water.[9]

-

Decolorization: Treat the aqueous solution with activated charcoal to remove colored impurities.

-

Filtration and Isolation: Filter the hot solution to remove the charcoal. Upon cooling, the 2,4-diaminopyrimidine product will crystallize and can be collected by filtration.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Scaffold

Fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines are often synthesized from a substituted pyrazole precursor.

-

Starting Material: Begin with a suitably substituted 5-amino-1H-pyrazole-4-carbonitrile.

-

Cyclization: React the aminopyrazole with formamide or a similar one-carbon synthon under high heat (e.g., reflux). This reaction constructs the pyrimidine ring fused to the pyrazole.

-

Chlorination: Treat the resulting pyrazolo[3,4-d]pyrimidin-4-amine with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the amine to a chlorine atom at the 4-position. This creates a reactive handle for subsequent nucleophilic substitutions.

-

Nucleophilic Substitution: The 4-chloro-pyrazolo[3,4-d]pyrimidine can then be reacted with various amines or other nucleophiles to install desired side chains, which are crucial for tuning kinase selectivity and potency.[10]

In Vitro Assays for Potency and Cellular Activity

Once a library of compounds is synthesized, it must be screened to identify "hits" and to guide the optimization process. This is achieved through a cascade of in vitro assays.

Biochemical Kinase Inhibition Assay

The primary goal is to determine the direct inhibitory effect of a compound on the target kinase. This is quantified by the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a common, non-radioactive method for measuring kinase activity.

-

Reagent Preparation: Prepare a stock solution of the pyrimidine derivative in DMSO. Perform serial dilutions to create a range of test concentrations.

-

Reaction Setup: In a 96- or 384-well white opaque microplate, add the kinase assay buffer, the purified recombinant kinase enzyme, and its specific peptide substrate.

-

Inhibitor Addition: Add the diluted pyrimidine inhibitor or DMSO (as a vehicle control) to the appropriate wells.

-

Reaction Initiation: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[11]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

-

Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity). This is often done using a reagent like ADP-Glo™, which converts the generated ADP back to ATP and then uses a luciferase/luciferin reaction to produce a luminescent signal.[11]

-

Data Analysis: Measure the luminescence using a plate-reading luminometer. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

While biochemical assays measure direct target engagement, cell-based assays are critical for confirming that the inhibitor can enter cells and exert a biological effect.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., a line known to be dependent on the target kinase) into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12][13]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine inhibitor for a specified duration (e.g., 72 hours).[14]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][14]

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution on a microplate reader at a wavelength between 550 and 600 nm.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot this against the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization. It involves systematically modifying the chemical structure of a hit compound and observing the effect on its biological activity. This iterative process allows chemists to understand which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Data Presentation: SAR of Pyrimidine Derivatives as Aurora Kinase Inhibitors

The following table synthesizes data from the literature to illustrate how modifications to a pyrimidine scaffold can impact inhibitory potency against Aurora A kinase (AURKA).[15][16]

| Compound ID | R¹ Group (at C4) | R² Group (at C2) | AURKA IC₅₀ (nM) | Notes on Activity |

| 1 | 4-ethylpiperazin-1-yl | (S)-pyrrolidin-3-yl-amino | < 100 | Initial hit compound. |

| 13 | 4-ethylpiperazin-1-yl | (S)-(1-((4-chloro-2-fluorophenyl)carbonyl)pyrrolidin-3-yl)amino | < 100 | Addition of substituted phenyl ring improves cellular activity. |

| 16 | 4-ethylpiperazin-1-yl | (S)-(1-((2,4-dichlorophenyl)carbonyl)pyrrolidin-3-yl)amino | < 100 | Dichloro substitution maintains high potency. |

| 19 | 4-ethylpiperazin-1-yl | (S)-(1-((2,4-difluorophenyl)carbonyl)pyrrolidin-3-yl)amino | > 100 | Difluoro substitution reduces potency, highlighting the importance of halogen choice and position.[15][16] |

This table is a representative example compiled from published data to illustrate SAR principles.[15][16]

The data clearly show that while the core 2,4-diaminopyrimidine scaffold provides the necessary interactions with the kinase hinge region, the substituents at the C2 and C4 positions are critical for achieving high potency. The addition of a substituted phenyl group via an amide linkage to the pyrrolidine ring at C2 significantly influences the compound's activity.[15][16]

Preclinical and Clinical Development

Preclinical Evaluation: From Compound to Candidate

Before a compound can be tested in humans, it must undergo rigorous preclinical evaluation to assess its safety and efficacy in non-human systems.

-

ADME/Tox Profiling: This is a critical step to ensure the drug has favorable pharmacokinetic properties. Key in vitro assays include:

-

Metabolic Stability: Assessing the compound's stability in the presence of liver microsomes to predict its metabolic clearance.[17][18]

-

CYP450 Inhibition: Evaluating the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes.[17]

-

Permeability: Using assays like the Caco-2 cell model to predict intestinal absorption.

-

Toxicity: Early cytotoxicity screening against various cell lines and specific toxicity assays (e.g., hERG channel binding for cardiotoxicity) are crucial to flag potential liabilities.[14]

-

-

In Vivo Efficacy Models: The optimized lead compound is then tested in animal models of the target disease. For cancer, this typically involves xenograft models, where human tumor cells are implanted into immunodeficient mice.[2][12] The ability of the pyrimidine inhibitor to reduce tumor growth in these models is a key prerequisite for advancing to clinical trials.[12]

Clinical Development: Case Studies of Approved Pyrimidine Kinase Inhibitors

The ultimate validation of a drug discovery program is the successful translation of a preclinical candidate into an approved medicine. Pyrimidine-based inhibitors have a strong track record of clinical success.

Ibrutinib (Imbruvica®): A Covalent BTK Inhibitor

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[19][20] It is based on a pyrazolo[3,4-d]pyrimidine scaffold and has transformed the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL).

-

Mechanism of Action: Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained and irreversible inhibition of its kinase activity.[20] This blocks downstream signaling necessary for B-cell proliferation and survival.[19]

Caption: Simplified BTK signaling pathway and the point of inhibition by Ibrutinib.

-

Clinical Efficacy: In a Phase 3 trial (RESONATE) for previously treated CLL, ibrutinib demonstrated a 78% lower risk of disease progression or death compared to an immunotherapy.[21] At a median follow-up of approximately 9 months, 18% of patients on ibrutinib had disease progression or died, compared to 57% in the immunotherapy arm.[21]

Ruxolitinib (Jakafi®): A JAK1/2 Inhibitor

Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are central to the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function. It is also based on a fused pyrimidine (pyrrolo[2,3-d]pyrimidine) scaffold.

-

Clinical Efficacy: In the pivotal COMFORT-I Phase 3 trial for myelofibrosis, 41.9% of patients treated with ruxolitinib achieved a ≥35% reduction in spleen volume at 24 weeks, compared to just 0.7% of patients on placebo.[3] Furthermore, 45.9% of patients in the ruxolitinib group experienced a ≥50% improvement in total symptom score, versus 5.3% in the placebo group.[3]

Addressing the Challenge of Acquired Resistance

A significant challenge in targeted cancer therapy is the development of acquired resistance, where the tumor evolves to become insensitive to the inhibitor. For pyrimidine-based kinase inhibitors, this often occurs through mutations in the target kinase itself.

Mechanisms of Resistance

-

EGFR Inhibitors: In non-small cell lung cancer (NSCLC) treated with first-generation EGFR inhibitors, the most common resistance mechanism is the T790M "gatekeeper" mutation.[22] For third-generation, pyrimidine-based inhibitors like osimertinib (which are designed to overcome T790M), a common acquired resistance mutation is C797S.[3][4] This mutation occurs at the cysteine residue where covalent inhibitors bind, preventing the irreversible interaction.[3][4]

-

BTK Inhibitors: For ibrutinib, the most frequently observed resistance mechanism is a mutation at the covalent binding site, C481S.[5][20] This mutation prevents the irreversible binding of ibrutinib, rendering it a much less potent, reversible inhibitor.[20] Mutations in the downstream signaling molecule PLCγ2 have also been identified.[5][20]

Strategies to Overcome Resistance

The understanding of resistance mechanisms drives the development of next-generation inhibitors.

-

Developing Covalent Inhibitors for Mutated Targets: The development of osimertinib was a direct response to the T790M mutation that confers resistance to first-generation EGFR inhibitors.

-

Non-Covalent Reversible Inhibitors: To overcome resistance mutations at the covalent binding site (like BTK C481S), non-covalent, reversible BTK inhibitors (e.g., pirtobrutinib) have been developed that do not rely on the cysteine residue for their mechanism of action.

-

Dual-Target Inhibitors: Another advanced strategy is the design of single molecules that can inhibit two or more key targets simultaneously. This can enhance therapeutic efficacy and potentially delay or prevent the emergence of resistance.[8] Pyrimidine scaffolds are well-suited for this approach, with researchers successfully designing hybrids that, for example, dually inhibit BRAFV600E and JNK, or JAK2 and FLT3.[11] This molecular hybridization approach combines pharmacophores from known inhibitors of different targets into a single chemical entity.

Future Perspectives and Conclusion

The discovery and development of pyrimidine derivatives as kinase inhibitors represents a major success story in modern medicinal chemistry. From the foundational understanding of their ATP-mimetic properties to the clinical success of drugs like ibrutinib and ruxolitinib, this scaffold has proven its immense value. The journey, however, is far from over. The ever-present challenge of drug resistance necessitates continuous innovation, pushing the field towards more sophisticated designs, including next-generation covalent and non-covalent inhibitors, as well as multi-targeted agents.

The future will likely see an increased use of computational methods, machine learning, and structural biology to more rationally design pyrimidine derivatives with exquisite selectivity profiles, minimizing off-target effects and improving safety. As our understanding of kinase biology and resistance networks deepens, the versatile and adaptable pyrimidine scaffold will undoubtedly remain a central element in the arsenal of tools used to develop life-saving targeted therapies.

References

- 1. bloodcancerunited.org [bloodcancerunited.org]

- 2. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) | Semantic Scholar [semanticscholar.org]

- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]

- 12. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. researchgate.net [researchgate.net]

- 18. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]

- 21. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]

The Compass of Discovery: A Technical Guide to the Physicochemical Characteristics of Substituted Pyrimidines

Introduction: The Pyrimidine Core - A Privileged Scaffold in Drug Discovery

The pyrimidine ring, a simple six-membered heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are not merely synthetic curiosities but are fundamental components of life itself, forming the backbone of nucleobases in DNA and RNA.[3] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure," one that can interact with a wide array of biological targets with high affinity.[2][4] Consequently, pyrimidine derivatives have been successfully developed into a multitude of therapeutic agents, exhibiting a broad spectrum of activities including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[5][6]

However, the journey from a promising pyrimidine-based "hit" to a clinically effective drug is a meticulous process of multiparameter optimization. At the heart of this endeavor lies a deep understanding and strategic manipulation of the molecule's physicochemical properties. These characteristics—lipophilicity, solubility, ionization state (pKa), and metabolic stability—govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.

This guide provides an in-depth exploration of these critical physicochemical parameters for substituted pyrimidines. It is designed for researchers, scientists, and drug development professionals, offering not just a theoretical overview but also practical, field-proven insights and detailed experimental protocols. We will delve into the causal relationships between chemical structure and physical properties, empowering you to make informed decisions in the design and optimization of next-generation pyrimidine-based therapeutics.

Section 1: Lipophilicity (LogP/LogD) - Navigating the Cell Membrane

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug design. It dictates a compound's ability to permeate biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets. The most common measure of lipophilicity is the partition coefficient (LogP), which quantifies the distribution of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[7][8] For ionizable molecules like many pyrimidine derivatives, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.[9][10]

The substitution pattern on the pyrimidine ring profoundly influences its lipophilicity. The addition of non-polar, alkyl, or aryl groups will generally increase the LogP value, enhancing membrane permeability. Conversely, introducing polar functional groups such as hydroxyl, carboxyl, or amino groups will decrease LogP, favoring aqueous solubility.

Quantitative Data: Impact of Substitution on Lipophilicity

The following table illustrates the predicted and experimental LogP values for a series of hypothetical substituted pyrimidines, showcasing the impact of different functional groups.

| Compound ID | R1 | R2 | R4 | Predicted LogP | Experimental LogP |

| PYR-001 | H | H | H | 0.8 | 0.9 |

| PYR-002 | CH3 | H | H | 1.3 | 1.4 |

| PYR-003 | Cl | H | H | 1.6 | 1.7 |

| PYR-004 | OH | H | H | 0.2 | 0.3 |

| PYR-005 | H | NH2 | H | -0.5 | -0.4 |

| PYR-006 | H | H | Phenyl | 2.8 | 2.9 |

Experimental Protocol: Determination of LogP/LogD via the Shake-Flask Method

The shake-flask method is the gold standard for LogP determination due to its direct measurement of the partition coefficient.[9][11]

Methodology:

-

Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution. This pre-saturation is crucial to prevent volume changes during the experiment.

-

Compound Preparation: Prepare a stock solution of the test pyrimidine derivative in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (typically a 1:1 ratio). Add a small aliquot of the compound stock solution.

-

Equilibration: Tightly cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw a sample from each phase. Analyze the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12][13]

-

Calculation: The LogP (for neutral compounds) or LogD (at the specific pH) is calculated using the following formula: LogP/LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Diagram of the Shake-Flask Workflow:

Caption: Workflow for LogP/LogD determination using the shake-flask method.

Alternative Method: HPLC-Based LogP Determination

For higher throughput, reversed-phase HPLC (RP-HPLC) can be used to estimate LogP.[14][15] This method relies on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity. A calibration curve is generated using a set of standards with known LogP values.[14] While faster, this method is indirect and may be less accurate for compounds that exhibit unique interactions with the stationary phase.

Section 2: Aqueous Solubility - The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's bioavailability, particularly for orally administered compounds.[16] Insufficient solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable drug exposure.[17] The solubility of substituted pyrimidines is highly dependent on their substitution pattern, crystal lattice energy, and ionization state.

The introduction of polar functional groups capable of hydrogen bonding with water (e.g., -OH, -NH2, -COOH) generally enhances solubility. Conversely, large, non-polar substituents tend to decrease aqueous solubility.

Experimental Protocol: Kinetic Solubility Assay via Nephelometry

In early drug discovery, kinetic solubility is often measured as it is amenable to high-throughput screening and reflects the conditions compounds experience in many in vitro assays.[18][19]

Methodology:

-

Compound Preparation: Prepare stock solutions of the test pyrimidine derivatives in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solutions with an aqueous buffer (e.g., PBS pH 7.4).

-

Precipitation: The addition of the aqueous buffer will cause compounds with low solubility to precipitate out of solution.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Detection: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which significant light scattering is observed is reported as the kinetic solubility.

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for kinetic solubility determination by nephelometry.

Thermodynamic Solubility: The Shake-Flask Method

For a more definitive measure, thermodynamic solubility is determined using a shake-flask method, which measures the concentration of a saturated solution at equilibrium.[16][20] This involves adding an excess of the solid compound to a buffer, shaking until equilibrium is reached (often 24-48 hours), filtering out the undissolved solid, and quantifying the concentration of the dissolved compound in the filtrate via HPLC.[20]

Section 3: Ionization Constant (pKa) - The pH-Dependent Personality

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[21] For pyrimidine derivatives, which are weakly basic due to the presence of nitrogen atoms, the pKa dictates the extent of protonation at physiological pH.[22] This is crucial as the ionization state affects solubility, permeability, and interaction with the biological target.

Electron-donating groups (e.g., -NH2, -OCH3) on the pyrimidine ring increase the electron density on the nitrogen atoms, making them more basic and thus increasing the pKa. Conversely, electron-withdrawing groups (e.g., -Cl, -CF3) decrease basicity and lower the pKa.

Experimental Protocol: pKa Determination by UV-Metric Titration

UV-spectrophotometry is a common and reliable method for determining the pKa of compounds with a chromophore, which is the case for most pyrimidine derivatives.[13]

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Compound Solution: Prepare a dilute solution of the test pyrimidine in each buffer.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum of the compound in each buffer solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[23]

Diagram of the UV-Metric pKa Determination Workflow:

Caption: Workflow for pKa determination using UV-metric titration.

Alternative Method: Potentiometric Titration

Potentiometric titration is another robust method for pKa determination.[24][25] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the midpoint of the titration curve.[25]

Section 4: Metabolic Stability - Resisting Biological Transformation

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) located in the liver.[26][27] Low metabolic stability can lead to rapid clearance of the drug from the body, resulting in a short half-life and poor bioavailability.[28]

The pyrimidine ring itself can be a site of metabolism, often through oxidation.[27] Substituents on the ring are also common metabolic "hot spots." For example, N-alkyl groups can undergo N-dealkylation, and aromatic substituents can be hydroxylated.[28]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

The liver microsomal stability assay is a widely used in vitro model to assess Phase I metabolism.[29][30]

Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (pH 7.4), a stock solution of the test compound, and a suspension of liver microsomes (e.g., human, rat). An NADPH regenerating system is also required to provide the necessary cofactors for CYP enzymes.

-

Incubation: In a 96-well plate, incubate the test compound with the liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Data Interpretation: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[31]

Diagram of the Liver Microsomal Stability Assay Workflow:

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Conclusion: An Integrated Approach to Pyrimidine Drug Design

The successful development of substituted pyrimidines as therapeutic agents hinges on a holistic understanding and strategic optimization of their physicochemical properties. Lipophilicity, solubility, pKa, and metabolic stability are not independent variables but are intricately interconnected. A modification aimed at improving metabolic stability, for instance, may inadvertently decrease solubility or alter lipophilicity.

Therefore, a multi-parameter optimization approach is essential, guided by reliable and reproducible experimental data. The protocols and principles outlined in this guide provide a robust framework for characterizing and refining the physicochemical profile of pyrimidine-based drug candidates. By embracing a deep, mechanistic understanding of these core properties, researchers can more effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. researchtrend.net [researchtrend.net]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oled-intermediates.com [oled-intermediates.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. agilent.com [agilent.com]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 18. Aqueous Solubility Assay - Enamine [enamine.net]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijirss.com [ijirss.com]

- 22. scialert.net [scialert.net]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 31. nuvisan.com [nuvisan.com]

Investigating Therapeutic Targets of Pyrimidine Analogs: A Technical Guide for Drug Development Professionals

Preamble: The Enduring Therapeutic Relevance of Pyrimidine Analogs

Pyrimidine analogs represent a cornerstone of modern pharmacotherapy, exerting profound effects across a spectrum of diseases, from cancer to viral infections and autoimmune disorders.[1][2] Their efficacy stems from a deceptive simplicity: mimicking the natural pyrimidine nucleobases—cytosine, uracil, and thymine—thereby infiltrating and disrupting fundamental cellular processes.[3] This guide provides an in-depth exploration of the strategies and methodologies employed to elucidate the therapeutic targets of these potent small molecules. As drug development professionals, a comprehensive understanding of these techniques is paramount for the rational design of next-generation pyrimidine analogs with enhanced specificity and diminished toxicity.

This document eschews a rigid, templated approach. Instead, it is structured to logically flow from the foundational principles of pyrimidine metabolism to the sophisticated experimental workflows required for target identification and validation, mirroring the journey of scientific inquiry in this field.

Section 1: The Strategic Exploitation of Pyrimidine Metabolism

The therapeutic utility of pyrimidine analogs is intrinsically linked to the fundamental roles of pyrimidines in cellular proliferation and genetic fidelity.[4] Cells have two primary pathways for obtaining pyrimidine nucleotides: the de novo synthesis pathway and the salvage pathway.[4][5]

-

De Novo Synthesis: This pathway constructs pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine.[1] It is a highly regulated and energy-intensive process, particularly active in rapidly dividing cells, such as cancer cells.[1]

-

Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA.

Many pyrimidine analogs are prodrugs that require intracellular activation, often through phosphorylation, to exert their therapeutic effects.[6] This metabolic activation is a critical consideration in their design and application. The central premise of pyrimidine analog therapy is to introduce a "fraudulent" substrate that, once incorporated into metabolic pathways, leads to one or more of the following cytotoxic outcomes:

-

Inhibition of Key Enzymes: Analogs can bind to and inhibit enzymes crucial for pyrimidine metabolism, leading to a depletion of essential nucleotides.

-

DNA and RNA Incorporation: The incorporation of pyrimidine analogs into DNA and RNA can lead to chain termination, strand breaks, and miscoding, ultimately triggering apoptosis.[7]

The following diagram illustrates the core pyrimidine metabolism pathway, highlighting key enzymes that are often the targets of pyrimidine analogs.

Caption: Overview of Pyrimidine Metabolism and Key Analog Targets.

Section 2: Major Classes of Pyrimidine Analogs and Their Validated Therapeutic Targets

The versatility of the pyrimidine scaffold has led to the development of a diverse array of analogs with distinct therapeutic applications.

Anticancer Agents

Cancer cells, with their high proliferative rate, are particularly vulnerable to disruptions in pyrimidine metabolism.

-

5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a uracil analog that, upon conversion to fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, inhibiting the synthesis of thymidine, a crucial component of DNA.[8][9] Recent studies suggest that 5-FU's cytotoxicity may also be mediated by its incorporation into RNA, disrupting RNA processing and function.[10] Resistance to 5-FU can arise from alterations in drug transport, increased expression of thymidylate synthase, and activation of pro-survival signaling pathways like JAK/STAT and Wnt.[11][12][13]

-

Gemcitabine: This deoxycytidine analog is a frontline treatment for various solid tumors, including pancreatic, lung, and bladder cancers.[6] After intracellular phosphorylation to its active triphosphate form (dFdCTP), it is incorporated into DNA, leading to chain termination and apoptosis.[6][14][15] Gemcitabine's diphosphate metabolite (dFdCDP) also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.[15][16] Resistance mechanisms often involve decreased expression of the activating enzyme deoxycytidine kinase (dCK) and increased expression of ribonucleotide reductase.[14][17]

-

Cytarabine (ara-C): A mainstay in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, cytarabine is an arabinose analog of cytidine.[13][18][19][20] Its active triphosphate form, ara-CTP, competitively inhibits DNA polymerase and is incorporated into DNA, leading to chain termination.[18]

| Pyrimidine Analog | Primary Target(s) | Therapeutic Area |

| 5-Fluorouracil | Thymidylate Synthase, RNA/DNA incorporation | Colorectal, Breast, Gastric Cancers |

| Gemcitabine | DNA Polymerase, Ribonucleotide Reductase | Pancreatic, Lung, Bladder Cancers |

| Cytarabine | DNA Polymerase | Acute Myeloid Leukemia (AML) |

Antiviral Agents

The principle of disrupting nucleic acid synthesis is also highly effective against rapidly replicating viruses.

-

Trifluridine: A thymidine analog, trifluridine is incorporated into viral DNA in place of thymidine, leading to the formation of faulty, non-functional DNA and preventing viral replication.[7][21][22] It is particularly effective against DNA viruses like herpes simplex virus.[7]

-

Cidofovir: This acyclic nucleoside phosphonate analog of cytosine is a potent inhibitor of viral DNA polymerase.[14][15][23] Its active diphosphate form competitively inhibits and can be incorporated into the growing viral DNA chain, halting replication.[14][24][25]

-

Sofosbuvir: A cornerstone of modern hepatitis C virus (HCV) therapy, sofosbuvir is a uridine nucleotide analog prodrug.[17][26] Its active triphosphate form acts as a chain terminator when incorporated into the nascent HCV RNA strand by the viral NS5B RNA-dependent RNA polymerase.[16][17][18][27]

Immunosuppressive Agents

The proliferation of lymphocytes is a key feature of the immune response, making pyrimidine synthesis an attractive target for immunosuppression.

-

Leflunomide: Used in the treatment of rheumatoid arthritis, leflunomide is a prodrug that is converted to its active metabolite, teriflunomide.[23][28] Teriflunomide is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[21][28][29] By depleting the pyrimidine pool, leflunomide inhibits the proliferation of activated T and B lymphocytes.[24][28][29]

Section 3: Experimental Workflows for Target Identification and Validation

Elucidating the precise molecular targets of a novel pyrimidine analog is a critical step in its development. The following section details robust, field-proven methodologies for this purpose.

Target Identification: A Chemical Proteomics Approach

Chemical proteomics is a powerful strategy for identifying the direct binding partners of a small molecule within a complex biological system.[26] The general workflow involves using a modified version of the pyrimidine analog as a "bait" to "fish out" its interacting proteins from a cell lysate or intact cells.

Caption: A Generalized Chemical Proteomics Workflow for Target ID.

Step-by-Step Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a standard AP-MS workflow for identifying the protein targets of a pyrimidine analog.

1. Probe Synthesis:

- Causality: The pyrimidine analog is chemically modified to include a linker arm and an affinity tag (e.g., biotin). It is crucial that the modification does not abrogate the biological activity of the analog. The linker should be of sufficient length to minimize steric hindrance during target binding.

2. Cell Lysis and Probe Incubation:

- Prepare a cell lysate from the cell line of interest. The lysis buffer should be optimized to maintain protein solubility and integrity while not disrupting the drug-target interaction.

- Incubate the cell lysate with the biotinylated pyrimidine analog probe for a predetermined time and temperature to allow for binding to its target protein(s). Include a negative control with an inactive analog or a competition control with an excess of the untagged active analog.

3. Affinity Capture:

- Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.[9]

- Self-Validation: The inclusion of a competition control where the untagged analog is added in excess will prevent the probe from binding to its specific target. A significant reduction in the identified protein in the competition sample compared to the probe-only sample validates the specificity of the interaction.

4. Washing:

- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. The stringency of the washes (e.g., salt concentration, detergent) may need to be optimized.

5. Protein Elution and Digestion:

- Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

- Alternatively, perform on-bead digestion by adding trypsin directly to the beads to digest the captured proteins into peptides.

6. LC-MS/MS Analysis: